molecular formula C16H21IN2OS B12726108 2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide CAS No. 104664-33-7

2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide

Cat. No.: B12726108
CAS No.: 104664-33-7
M. Wt: 416.3 g/mol
InChI Key: REDJPDICXYAJBQ-UHFFFAOYSA-N
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Description

2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide is a complex organic compound that belongs to the quinolinium family. Quinolinium compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by its unique structure, which includes a quinolinium core, a methoxyethylamino group, and a methylthio vinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide typically involves multiple steps:

    Formation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Methoxyethylamino Group: This step involves the reaction of the quinolinium core with 2-methoxyethylamine under controlled temperature and pH conditions.

    Addition of the Methylthio Vinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, varying temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce quinolinium hydrides.

Scientific Research Applications

2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolinium Chloride: Similar structure but with a chloride ion instead of an iodide ion.

    2-Methylquinolinium Iodide: Lacks the methoxyethylamino and methylthio vinyl groups.

    1-Methylquinolinium Iodide: Similar core structure but without the additional functional groups.

Uniqueness

2-(2-((2-Methoxyethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

104664-33-7

Molecular Formula

C16H21IN2OS

Molecular Weight

416.3 g/mol

IUPAC Name

(E)-N-(2-methoxyethyl)-2-(1-methylquinolin-1-ium-2-yl)-1-methylsulfanylethenamine;iodide

InChI

InChI=1S/C16H20N2OS.HI/c1-18-14(12-16(20-3)17-10-11-19-2)9-8-13-6-4-5-7-15(13)18;/h4-9,12H,10-11H2,1-3H3;1H

InChI Key

REDJPDICXYAJBQ-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=C(C=CC2=CC=CC=C21)/C=C(\NCCOC)/SC.[I-]

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=C(NCCOC)SC.[I-]

Origin of Product

United States

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